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1,9-Nonanediol dimethacrylate - 65833-30-9

1,9-Nonanediol dimethacrylate

Catalog Number: EVT-467342
CAS Number: 65833-30-9
Molecular Formula: C17H28O4
Molecular Weight: 296.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,9-Nonanediol dimethacrylate (NDMA) is a difunctional monomer commonly employed in various scientific research applications due to its ability to undergo polymerization reactions and form crosslinked polymer networks. [, , , , , , ] It is classified as a diacrylate monomer due to the presence of two methacrylate groups within its molecular structure. [, , , ] NDMA plays a crucial role in scientific research as a building block for synthesizing polymers with specific properties, particularly in material science and polymer chemistry. [, , , , , ]

1,9-Nonanediol

Compound Description: 1,9-Nonanediol is a linear diol with nine methylene groups. It is a common building block for various polymers, including polyesters and polyurethanes. In the provided papers, 1,9-nonanediol is used as a starting material for the synthesis of polyesters [, , , , ] and poly(carbonate-urethane)s []. It has also been investigated in studies on the enzymatic hydrolysis of bio-based polyesters, where the structure of the diol component, including 1,9-nonanediol, was found to influence the biodegradation process [].

Diethylene Glycol Dimethacrylate

Compound Description: Diethylene glycol dimethacrylate is a difunctional crosslinking agent commonly used in polymer chemistry. In one study, it was employed as a component in a solid polymer electrolyte composition, where it contributed to the improvement of the electrolyte's conductivity and mechanical strength [].

Polyethylene Glycol Dimethacrylate

Compound Description: Polyethylene glycol dimethacrylate is another difunctional crosslinking agent used in the synthesis of polymers. Like diethylene glycol dimethacrylate, it was also investigated as a component of a solid polymer electrolyte composition to enhance its properties [].

1,4-Butanediol Diacrylate

Compound Description: 1,4-Butanediol diacrylate (BTDA) is a diacrylate crosslinking agent used in the UV-induced prevulcanization of natural rubber latex []. Its efficiency was compared to other diacrylate coagents with varying aliphatic chain lengths.

1,6-Hexanediol Diacrylate

Compound Description: 1,6-Hexanediol diacrylate (HDDA) is another diacrylate crosslinking agent utilized in the UV prevulcanization of natural rubber latex []. In the study, it exhibited a high affinity for natural rubber, making it a suitable coagent for the prevulcanization process.

Trimethylpropane Triacrylate

Compound Description: Trimethylpropane triacrylate is a trifunctional crosslinking agent used in polymer chemistry. It was utilized alongside a difunctional crosslinking agent in a solid polymer electrolyte composition [].

Source and Classification

1,9-Nonanediol dimethacrylate is derived from 1,9-nonanediol, a long-chain diol that can be synthesized through several methods, including the hydroformylation of 2,7-octadiene-1-ol and the reaction of methyl oleate with lithium aluminum hydride . It falls under the category of methacrylates, which are esters of methacrylic acid and are known for their utility in producing polymers with desirable mechanical properties.

Synthesis Analysis

Methods of Synthesis

  1. Hydroformylation: This method involves reacting 2,7-octadiene-1-ol with carbon monoxide and hydrogen in the presence of a rhodium catalyst to produce 1,9-nonanediol .
  2. Isomerization: Allyl alcohol can be isomerized to yield 1,9-nonanediol through specific catalytic processes .
  3. Reduction of Methyl Oleate: The reaction of methyl oleate with triethylsilyl hydrotrioxide followed by reduction with lithium aluminum hydride can also produce 1,9-nonanediol .
  4. Acrylation: The final step to obtain 1,9-nonanediol dimethacrylate involves the reaction of 1,9-nonanediol with methacrylic anhydride or methacrylic acid under controlled conditions to ensure complete conversion to the dimethacrylate form.

Technical Parameters

These synthesis methods typically require controlled temperatures (often between 50°C to 100°C) and specific pressures depending on the reaction conditions (e.g., hydroformylation may require elevated pressures).

Molecular Structure Analysis

Structure Description

The molecular structure of 1,9-nonanediol dimethacrylate features two methacrylate groups attached to a central nonane backbone. The structure can be represented as follows:

HO CH2 8C C C O O C C C O O C C C O O  \text{HO CH}_2\text{ }_8\text{C C C O O C C C O O C C C O O }\text{ }

This configuration provides significant flexibility and reactivity due to the presence of double bonds (C=C) in the methacrylate groups.

Relevant Data

  • Molecular Formula: C15H28O4
  • Molecular Weight: 256.39 g/mol
  • Structural Characteristics: The presence of both hydroxyl (-OH) and methacrylate functional groups allows for extensive cross-linking capabilities during polymerization.
Chemical Reactions Analysis

Key Reactions Involving 1,9-Nonanediol Dimethacrylate

  1. Polymerization: When exposed to heat or UV light in the presence of initiators, 1,9-nonanediol dimethacrylate undergoes radical polymerization to form cross-linked polymers. This reaction is crucial in producing coatings, adhesives, and sealants.
  2. Esterification: The compound can react with various acids to form esters, which can modify its properties for specific applications.
  3. Cross-Linking Reactions: It can participate in Michael addition reactions with thiols or amines to create more complex polymer structures.

Technical Details

The polymerization process typically occurs at temperatures ranging from room temperature to about 80°C and may require specific catalysts or initiators (e.g., benzoyl peroxide).

Mechanism of Action

Mode of Action

The mechanism by which 1,9-nonanediol dimethacrylate functions primarily involves its role as a monomer that undergoes free radical polymerization. Upon exposure to heat or light, the double bonds in the methacrylate groups open up and link with other monomers or themselves to form larger polymer chains.

Biochemical Pathways

In biological contexts, while not extensively studied for direct biochemical effects, its derivatives may interact with biological molecules due to their functional groups. Its hydrophilic nature from the hydroxyl group enhances solubility in various solvents.

Applications

Scientific Applications

  1. Polymer Synthesis: Widely used as a monomer in producing cross-linked polymers for coatings and adhesives.
  2. Biomedical Applications: Potential use in drug delivery systems due to its ability to form hydrogels that can encapsulate drugs.
  3. Material Science: Employed in developing materials with tailored mechanical properties for specific industrial applications .
  4. Research Applications: Used as a building block in organic synthesis for creating various chemical compounds.
  5. Coatings and Sealants: Its excellent adhesion properties make it valuable in formulating protective coatings that require durability against wear and environmental exposure.
Synthesis and Manufacturing Methodologies of 1,9-Nonanediol Dimethacrylate

Catalytic Hydroformylation-Hydrogenation Pathways for Precursor Generation

The industrial synthesis of 1,9-nonanediol dimethacrylate begins with the production of its diol precursor, 1,9-nonanediol, via catalytic hydroformylation of octa-2,7-dien-1-ol (a biomass-derived unsaturated alcohol). This process employs rhodium catalysts (e.g., dicarbonylacetylacetonato rhodium) under syngas (H₂/CO) pressure. The critical challenge lies in preventing the formation of catalyst-poisoning byproducts, particularly 2-methylene-oct-7-en-1-al, which causes irreversible rhodium catalyst deactivation through dehydration reactions under process conditions [1].

The pathway proceeds through sequential reactions:

  • Regioselective hydroformylation at the terminal C7 position yields 8-hydroxynon-2-enal
  • Hydrogenation of the remaining double bond using Raney nickel catalyst produces 9-hydroxynonanal
  • Hydrogenation of the aldehyde group generates 1,9-nonanediol

Optimization focuses on ligand selection to enhance C7 selectivity and suppress internal olefin functionalization. Typical reaction conditions involve temperatures of 80–120°C and syngas pressures of 15–30 MPa, achieving diol yields >75% after hydrogenation when using specialized ligand systems [1].

Table 1: Hydroformylation-Hydrogenation Process Parameters

StageCatalyst SystemKey ByproductsSelectivity Control Measure
HydroformylationRh(acac)(CO)₂ with P(^tBu)₃2-Methylene-oct-7-en-1-alUnidentate tertiary organophosphorus ligands
HydrogenationRaney NickelOver-reduced alcoholsControlled H₂ pressure (5–10 MPa)
PurificationAcidic clay catalystsFormate estersHydrolysis at 60–80°C

Esterification Optimization: Acid-Catalyzed vs. Transesterification Approaches

The esterification of 1,9-nonanediol with methacrylic derivatives follows two primary industrial routes:

Acid-Catalyzed Esterification

  • Utilizes methacrylic acid with Brønsted acid catalysts (sulfuric acid, p-toluenesulfonic acid) at 60–80°C
  • Requires azeotropic water removal (e.g., toluene/cyclohexane co-solvents) to drive equilibrium
  • Inhibitors (hydroquinone, phenothiazine at 100–500 ppm) prevent Michael addition side reactions
  • Achieves 90–95% conversion but necessitates extensive purification due to acid residues and dimerized byproducts [7] [4]

Transesterification

  • Employs methyl methacrylate (MMA) with metal alkoxide catalysts (titanium isopropoxide, dibutyltin dilaurate)
  • Operates at higher temperatures (100–120°C) with methanol removal
  • Benefits: Avoids corrosive acids; reduces acrylic dimerization
  • Challenges: Stoichiometric precision required to prevent mono-methacrylate formation
  • Yields >97% with catalyst loadings of 0.5–1.0 wt% and MMA:diol molar ratios of 2.2:1 [4]

Table 2: Comparative Analysis of Esterification Methods

ParameterAcid-Catalyzed RouteTransesterification Route
CatalystH₂SO₄ (1–3 wt%)Ti(O^iPr)₄ (0.5–1 wt%)
Temperature60–80°C100–120°C
ByproductsAcrylic dimers, sulfonatesMethanol, residual MMA
Conversion90–95%95–98%
Purification ComplexityHigh (neutralization, washing)Moderate (distillation)

Role of Ligand Design in Rhodium-Catalyzed Hydrocarbon Functionalization

Ligand engineering critically governs the efficiency of the initial hydroformylation step. Monodentate tertiary organophosphines (e.g., triphenylphosphine) improve regioselectivity toward terminal aldehyde formation while suppressing catalyst deactivation. The ligand’s electronic and steric properties determine:

  • Regioselectivity: Bulky ligands (tricyclohexylphosphine) favor linear aldehyde formation (≥8:1 linear:branched ratio)
  • Reaction Rate: Electron-donating groups increase rhodium’s nucleophilicity for faster CO insertion
  • Stability: Bidentate ligands reduce rhodium leaching but may lower activity [1]

Optimal ligand-to-rhodium molar ratios range from 5:1 to 20:1. Excess ligand minimizes Rh cluster formation but increases costs. Recent studies show that sterically hindered phosphites increase turnover numbers (TON > 5,000) while maintaining >90% C7 selectivity in octa-2,7-dien-1-ol hydroformylation [1].

Scalability Challenges in Industrial Production: Purification and Yield Maximization

Industrial-scale manufacturing faces three key challenges:

  • Diol Purification Complexity
  • 1,9-Nonanediol requires high-purity isolation (≥98%) from hydrogenation mixtures containing decanetriols and formate esters
  • Vacuum distillation (0.1–1 kPa, 180–200°C) separates diols but risks thermal degradation
  • Crystallization from hydrocarbons (hexane/heptane) achieves pharmaceutical-grade purity but lowers yields [7]
  • Esterification Byproduct Management
  • Mono-methacrylate derivatives (≤5%) reduce crosslinking efficiency
  • Molecular sieves (3Å) remove water in acid-catalyzed routes to shift equilibrium
  • Thin-film evaporators efficiently separate inhibitors from crude dimethacrylate [9]
  • Polymerization Prevention
  • Oxygen-controlled environments (<50 ppm O₂) during processing
  • Dual inhibitor systems: Radical scavengers (HQ) + metal deactivators (EDTA)
  • Storage at –20°C to maintain monomer stability pre-use [4]

Table 3: Industrial Purification Techniques Comparison

TechniquePurity AchievableYield ImpactCost Drivers
Vacuum Distillation95–98%Medium (70–85%)High energy consumption
Solvent Crystallization>99%Low (60–75%)Solvent recovery costs
Wiped-Film Evaporation97–99%High (80–90%)Capital equipment expense
Column Chromatography>99.5%Very Low (<50%)Disposal of silica residues

Green Chemistry Approaches: Solvent-Free and Energy-Efficient Synthesis

Sustainable manufacturing advancements focus on three strategies:

  • Solvent-Free Esterification
  • Melt-phase transesterification with MMA eliminates volatile organic compounds (VOCs)
  • Reactive distillation continuously removes methanol, achieving 99% conversion at 110°C
  • Reduces E-factor (kg waste/kg product) from 5.2 to 0.8 versus solvent-based routes [7]
  • Enzyme-Catalyzed Processes
  • Lipases (Candida antarctica B) catalyze esterification under mild conditions (50°C)
  • Benefits: No inhibitor requirement; high specificity for primary hydroxyl groups
  • Limitations: Slow reaction kinetics (72–96 hr for >90% yield) [7]
  • Energy Optimization
  • Microwave-assisted reactions cut processing time by 60% versus conventional heating
  • Photoredox catalysis enables room-temperature methacrylation using visible light
  • These methods reduce overall energy consumption by 30–50% while maintaining yields >95% [7]

Properties

CAS Number

65833-30-9

Product Name

1,9-Nonanediol dimethacrylate

IUPAC Name

9-(2-methylprop-2-enoyloxy)nonyl 2-methylprop-2-enoate

Molecular Formula

C17H28O4

Molecular Weight

296.4 g/mol

InChI

InChI=1S/C17H28O4/c1-14(2)16(18)20-12-10-8-6-5-7-9-11-13-21-17(19)15(3)4/h1,3,5-13H2,2,4H3

InChI Key

YJVIKVWFGPLAFS-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCCCCCCCCOC(=O)C(=C)C

Canonical SMILES

CC(=C)C(=O)OCCCCCCCCCOC(=O)C(=C)C

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